molecular formula C9H16O3 B6253873 1-ethoxy-3-(oxolan-3-yl)propan-2-one CAS No. 1565113-96-3

1-ethoxy-3-(oxolan-3-yl)propan-2-one

Cat. No.: B6253873
CAS No.: 1565113-96-3
M. Wt: 172.22 g/mol
InChI Key: BTGYIYOYGFVCOY-UHFFFAOYSA-N
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Description

1-ethoxy-3-(oxolan-3-yl)propan-2-one is a ketone derivative featuring an ethoxy substituent and a tetrahydrofuran (oxolane) ring. Its molecular structure combines a propan-2-one backbone with an ethoxy group at position 1 and an oxolan-3-yl group at position 2. For example, compounds with oxolane rings, such as PDE9 inhibitors (e.g., 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-oxolan-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one), highlight the pharmacological relevance of oxolane-containing scaffolds .

Properties

CAS No.

1565113-96-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-ethoxy-3-(oxolan-3-yl)propan-2-one

InChI

InChI=1S/C9H16O3/c1-2-11-7-9(10)5-8-3-4-12-6-8/h8H,2-7H2,1H3

InChI Key

BTGYIYOYGFVCOY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)CC1CCOC1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-3-(oxolan-3-yl)propan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-hydroxypropanal with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through an acid-catalyzed addition of the ethyl vinyl ether to the aldehyde, followed by cyclization to form the oxolane ring.

Reaction Conditions:

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Room temperature to moderate heating

    Solvent: Typically an inert solvent like dichloromethane or toluene

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-throughput screening can help identify the best catalysts and conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3-(oxolan-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Ethoxy-3-(oxolan-3-yl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethoxy-3-(oxolan-3-yl)propan-2-one exerts its effects depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its structural components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Oxolane/Oxetane Rings

  • 1-(oxolan-3-yl)propan-2-one (C7H12O2) : This analog lacks the ethoxy group but shares the oxolan-3-yl and propan-2-one backbone. Its SMILES (CC(=O)CC1CCOC1) and InChIKey (LITSHGFWFBROPL-UHFFFAOYSA-N) indicate a simpler structure, which may result in lower steric hindrance and higher polarity compared to the ethoxy-substituted target compound .
  • 1-(oxetan-3-yl)propan-2-one : Replacing the oxolane ring with an oxetane introduces ring strain due to the smaller 4-membered ring. This increases reactivity and may reduce stability under acidic or thermal conditions .

Functional Group Variations

  • 1-ethoxypropan-2-yl acetate : This compound substitutes the ketone group with an acetate ester. The ester group enhances hydrolytic lability, making it more susceptible to enzymatic degradation compared to the ketone in the target compound .
  • Pharmaceutical derivatives (e.g., PDE9 inhibitors) : The target compound’s ethoxy group could modulate lipophilicity and metabolic clearance compared to methoxy or dimethylpyridyl substituents in related drugs .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Ring Structure Potential Applications
1-ethoxy-3-(oxolan-3-yl)propan-2-one Not explicitly provided Ethoxy, ketone, oxolane Oxolane (5-membered) Pharmaceuticals, organic synthesis
1-(oxolan-3-yl)propan-2-one C7H12O2 Ketone, oxolane Oxolane Intermediate in drug synthesis
1-(oxetan-3-yl)propan-2-one C6H10O2 Ketone, oxetane Oxetane High-reactivity intermediates
PDE9 inhibitor (from ) C23H23N5O3 Pyridyl, pyrazoloquinolinone Oxolane Phosphodiesterase inhibition

Key Research Findings

  • Ring Size Effects : Oxolane rings (5-membered) offer greater conformational stability compared to oxetane (4-membered), impacting drug bioavailability and synthetic yields .
  • Ethoxy vs. Methoxy Groups : Ethoxy substituents may enhance metabolic stability compared to methoxy groups due to increased steric bulk, as seen in PDE9 inhibitors .
  • Ketone vs. Ester Reactivity : The ketone in the target compound is less prone to hydrolysis than esters (e.g., 1-ethoxypropan-2-yl acetate), suggesting longer shelf-life in formulations .

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